molecular formula C26H23ClFN7O B1192347 BMS-986133

BMS-986133

Numéro de catalogue: B1192347
Poids moléculaire: 503.97
Clé InChI: JLVFUZIDKWOYOX-AXMVSILFSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS-986133 is a γ-secretase modulator.

Q & A

Basic Research Questions

Q. What is the mechanism of action of BMS-986133 as a γ-secretase modulator (GSM) in modulating amyloid-beta (Aβ) peptide profiles?

Q. How should researchers design preclinical experiments to evaluate the pharmacodynamic effects of this compound on Aβ peptides in central nervous system compartments?

Cross-species studies (rats, monkeys) using single-dose or time-course designs with intravenous administration are critical to minimize interanimal variability. Include lumbar catheterization for simultaneous plasma and CSF sampling to assess brain penetration (e.g., brain-to-plasma ratios) and dose-dependent Aβ changes. Longitudinal sampling (e.g., 0–72 hours post-dose) captures transient effects, such as the 75% reduction in Aβ1-42 observed in monkeys at 12–24 hours .

Q. What are the key methodological challenges in quantifying Aβ peptide changes induced by this compound?

Researchers must standardize immunoassays (e.g., ELISA) to differentiate Aβ isoforms (Aβ1-42, Aβ1-40, etc.) and account for matrix effects in CSF or brain homogenates. Normalize data to total Aβ levels to distinguish absolute vs. relative changes, as this compound preserves total Aβ despite isoform shifts . Include vehicle-treated controls to baseline-correct for natural Aβ fluctuations.

Advanced Research Questions

Q. How can researchers reconcile contradictory data on Aβ peptide dynamics (e.g., decreased Aβ1-42 vs. unchanged total Aβ) in GSM studies?

Statistical methods like multivariate analysis or dose-response modeling can disentangle isoform-specific effects. For example, this compound reduces Aβ1-42 by ~75% but increases Aβ1-37 by 8-fold in monkeys, resulting in conserved total Aβ. This suggests compensatory redistribution rather than net Aβ reduction. Researchers should report both absolute concentrations and relative ratios of Aβ species to capture these dynamics .

Q. What experimental approaches validate target engagement of this compound in complex biological systems?

Use structural analogs (e.g., BMS-932481) with similar potency (IC50 ~50 nM) as positive controls to confirm γ-secretase modulation . Pair in vitro dose-response curves with in vivo pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate drug exposure (e.g., plasma concentrations) with Aβ changes. Include brain tissue analysis to confirm CNS penetration, as seen in rats with brain-to-plasma ratios of 0.23 .

Q. How do species-specific differences in this compound pharmacokinetics impact translational research?

Rats and monkeys show similar PK/PD relationships, but interspecies variability in drug metabolism requires allometric scaling for human dose predictions. For example, this compound’s brain penetration and Aβ modulation in monkeys align with rat data, but safety margins in humans may differ due to off-target effects . Researchers should integrate species-specific physiologically based PK models and toxicity screens early in development.

Q. What methodological refinements address the limitations of preclinical Aβ data in predicting clinical outcomes?

Incorporate multi-omics approaches (e.g., proteomics, transcriptomics) to identify biomarkers beyond Aβ, such as neuroinflammatory markers or synaptic proteins. Longitudinal studies in transgenic animal models (e.g., APP/PS1 mice) can assess functional outcomes (e.g., cognitive deficits) alongside Aβ changes. However, note that this compound’s failure in clinical trials despite preclinical efficacy underscores the need for robust safety profiling .

Q. Data Analysis and Contradiction Management

Q. How should researchers analyze dose-dependent Aβ fluctuations in this compound studies?

Apply non-linear regression to dose-response data (e.g., GraphPad Prism) to calculate EC50 values for Aβ isoform shifts. For time-course data, use mixed-effects models to account for intra-subject variability, as seen in monkey studies where fecal reabsorption caused secondary exposure spikes . Visualize results with heatmaps or radar plots to compare isoform trajectories across doses.

Q. What statistical frameworks resolve discrepancies between in vitro and in vivo efficacy of this compound?

Bayesian hierarchical models can integrate in vitro IC50 data (e.g., 53.5 nM in H4-APPsw cells) with in vivo exposure metrics (e.g., CSF drug levels) to predict Aβ modulation. Sensitivity analysis identifies critical parameters (e.g., brain penetration efficiency) that explain gaps between cellular and whole-animal responses .

Q. Tables for Key Findings

Parameter This compound (Preclinical) Reference
In vitro IC50 (Aβ1-42)53.5 nM
Max Aβ1-42 reduction (monkey)75% at 12–24 hours (30 mg/kg dose)
Brain-to-plasma ratio (rat)0.23
Aβ1-37 increase (monkey)8-fold

Propriétés

Formule moléculaire

C26H23ClFN7O

Poids moléculaire

503.97

Nom IUPAC

(S,Z)-17-(4-Chloro-2-fluorophenyl)-34-(3-methyl-1H-1,2,4-triazol-1-yl)-16,17-dihydro-15H-4-oxa-2,9-diaza-1(2,4)-cyclopenta[d]pyrimidina-3(1,3)-benzenacyclononaphan-6-ene

InChI

InChI=1S/C26H23ClFN7O/c1-15-30-14-35(34-15)22-9-5-17-13-23(22)36-11-3-2-10-29-25-20-8-7-19(24(20)32-26(31-17)33-25)18-6-4-16(27)12-21(18)28/h2-6,9,12-14,19H,7-8,10-11H2,1H3,(H2,29,31,32,33)/b3-2-/t19-/m0/s1

Clé InChI

JLVFUZIDKWOYOX-AXMVSILFSA-N

SMILES

CC(N=C1)=NN1C2=C(OC/C=C\CN3)C=C(NC4=NC([C@H](C5=C(F)C=C(Cl)C=C5)CC6)=C6C3=N4)C=C2

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

BMS986133;  BMS 986133;  BMS-986133

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.